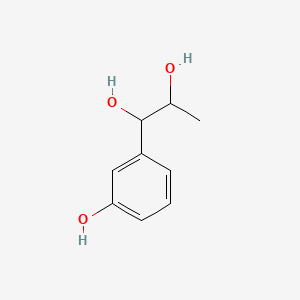
1-(3-Hydroxyphenyl)-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyphenyl)-1,2-propanediol is an organic compound characterized by the presence of a hydroxyl group attached to a phenyl ring and a propanediol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-1,2-propanediol typically involves the hydroxylation of phenylpropanediol derivatives. One common method is the catalytic hydrogenation of 3-hydroxyacetophenone, followed by reduction using suitable reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Hydroxyphenyl)-1,2-propanediol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylpropanediol derivatives.
Applications De Recherche Scientifique
1-(3-Hydroxyphenyl)-1,2-propanediol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxyphenyl)-1,2-propanediol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
3-Hydroxyacetophenone: Shares a similar hydroxylated phenyl structure but differs in the presence of an acetyl group instead of a propanediol moiety.
1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane: Another hydroxylated phenyl compound with additional functional groups.
Uniqueness: 1-(3-Hydroxyphenyl)-1,2-propanediol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-(3-hydroxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9-12H,1H3 |
Clé InChI |
FRXDKFQPTLRFRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC(=CC=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)





